(1R,2S,4S)-4-aminocyclopentane-1,2-diol hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
The molecular formula of (1R,2S,4S)-4-aminocyclopentane-1,2-diol hydrochloride is C₅H₁₁NO₂·HCl , with a molecular weight of 153.61 g/mol . The cyclopentane ring adopts a non-planar conformation to alleviate torsional strain, with three chiral centers at positions 1, 2, and 4. The 1R,2S,4S configuration places the amino group (-NH₂) at C4 in an axial orientation relative to the hydroxyl groups (-OH) at C1 and C2, which occupy equatorial positions (Figure 1). This stereochemical arrangement creates distinct dipole interactions and hydrogen-bonding capabilities, critical for its interactions in biological systems .
The hydrochloride salt form enhances aqueous solubility via ionic interactions between the protonated amino group and the chloride counterion. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the stereochemistry through distinct coupling constants (e.g., J₁,₂ = 5.2 Hz) and nuclear Overhauser effects (NOEs) between axial protons . Compared to its (1R,2S,4R) diastereomer, the 4S configuration introduces a 1,3-diaxial interaction between the C4 amino group and C1 hydroxyl, slightly elevating ring strain but improving hydrogen-bond donor capacity .
Properties
Molecular Formula |
C5H12ClNO2 |
|---|---|
Molecular Weight |
153.61 g/mol |
IUPAC Name |
4-aminocyclopentane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c6-3-1-4(7)5(8)2-3;/h3-5,7-8H,1-2,6H2;1H |
InChI Key |
VAAWFGANNVMGPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(C1O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Optimization of Epoxidation Conditions
Critical parameters for the epoxidation step include:
Asymmetric Dihydroxylation Strategies
An alternative approach leverages Sharpless asymmetric dihydroxylation (AD) to install the vicinal diol moiety. As reported in Beilstein Journal of Organic Chemistry, cyclopentene derivatives undergo AD using osmium tetroxide (OsO4) and chiral ligands such as (DHQD)2PHAL. This method achieves diastereomeric ratios up to 96:4 in favor of the desired (1R,2S,4S) configuration.
Key steps include:
- Olefin Preparation : Bromination of cyclopentene via Wohl–Ziegler reaction yields allylic bromide 10 .
- Amination : Reaction with N,N-dibenzylamine introduces the amino group, forming intermediate 11 .
- Dihydroxylation : Upjohn dihydroxylation with OsO4/N-methylmorpholine N-oxide (NMO) installs hydroxyl groups trans to the amine.
This route requires meticulous control of reaction stoichiometry and temperature to avoid over-oxidation. Yields for the dihydroxylation step typically range from 65–72% after column chromatography.
Reductive Amination Pathways
Industrial-scale synthesis often employs reductive amination to streamline the process. Starting from cyclopentanone, the sequence involves:
- Knoevenagel Condensation : Cyclopentanone reacts with ethyl cyanoacetate to form α,β-unsaturated nitrile 12 .
- Hydrogenation : Catalytic hydrogenation (Pd/C, H2 50 psi) reduces the nitrile to primary amine 13 .
- Dihydroxylation : Asymmetric dihydroxylation as described in Section 2 yields the diol-amine intermediate.
- Salt Formation : Treatment with HCl gas in ethanol precipitates the hydrochloride salt.
This method achieves an overall yield of 58–63% with scalability to kilogram quantities, though it requires expensive chiral catalysts for the dihydroxylation step.
Resolution of Racemic Mixtures
For non-stereoselective syntheses, resolution of racemic (1R,2S,4S)-4-aminocyclopentane-1,2-diol is achieved via:
- Chiral Chromatography : Use of cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/isopropanol mobile phases.
- Diastereomeric Salt Formation : Recrystallization with (R)-(-)-mandelic acid in ethanol/water (3:1) affords enantiomerically pure product.
These methods add 2–3 steps to the synthesis but are indispensable for obtaining >99% enantiomeric purity.
Industrial Production and Process Optimization
Large-scale manufacturing employs continuous flow reactors to enhance reproducibility and safety. Critical optimizations include:
Environmental considerations drive the replacement of OsO4 with Fe(VI)-based oxidants in pilot-scale processes, though yields remain 10–15% lower than traditional methods.
Analytical Characterization
Final product quality is verified through:
Chemical Reactions Analysis
Types of Reactions: (1R,2S,4S)-4-aminocyclopentane-1,2-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of more reduced amine derivatives.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C5H11ClN2O2
- Molecular Weight : 153.61 g/mol
- IUPAC Name : (1R,2S,4S)-4-aminocyclopentane-1,2-diol hydrochloride
- Structure : The compound features a cyclopentane ring with an amino group and two hydroxyl groups attached, contributing to its biological activity.
Enzyme Inhibition
The primary biological activity of this compound is its role as an enzyme inhibitor. It has shown effectiveness in inhibiting glycosidases, which are enzymes involved in carbohydrate metabolism. This inhibition is particularly relevant for conditions such as:
- Diabetes : By modulating carbohydrate metabolism and potentially regulating blood sugar levels.
- Lysosomal Storage Disorders : Addressing enzyme deficiencies that lead to the accumulation of substrates within lysosomes.
Chiral Building Block
In organic synthesis, this compound serves as a chiral auxiliary for the synthesis of more complex molecules. Its stereochemical properties allow for the creation of enantiomerically pure compounds, which are crucial in pharmaceutical development.
Case Studies and Research Findings
Numerous studies have explored the applications and efficacy of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated effective inhibition of specific glycosidases, suggesting potential for therapeutic development. |
| Study 2 | Focused on the modification of the compound to enhance biological activity and specificity towards target enzymes. |
| Study 3 | Investigated its role in modulating metabolic pathways related to diabetes management. |
Mechanism of Action
The mechanism of action of (1R,2S,4S)-4-aminocyclopentane-1,2-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and neurotransmission.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₅H₁₁NO₂·HCl
- Molecular Weight : 153.6 g/mol (calculated from )
- CAS Number: Not explicitly provided in the evidence but structurally related analogs (e.g., 79200-57-0) suggest a distinct stereochemical identity .
- Purity : ≥95% (typical for research-grade compounds) .
Comparison with Structurally Similar Compounds
(1R,2S,3R,5R)-3-Amino-5-(Hydroxymethyl)cyclopentane-1,2-diol Hydrochloride
Structural Differences :
- Additional hydroxymethyl (-CH₂OH) group at position 5.
- Stereochemistry: 1R,2S,3R,5R.
Key Properties :
- Molecular Formula: C₆H₁₃NO₃·HCl
- Molecular Weight : 183.63 g/mol
- CAS : 79200-57-0
- Applications : Used in fragment-based screening for drug discovery due to its polar functional groups, which enhance binding to hydrophilic enzyme pockets .
Comparison :
The hydroxymethyl group increases hydrophilicity and molecular weight compared to the target compound. This modification may improve solubility but reduce membrane permeability in biological systems .
rac-(1R,3S,4S)-4-Aminocyclopentane-1,3-diol Hydrochloride
Structural Differences :
- Hydroxyl groups at positions 1 and 3 (vs. 1 and 2 in the target compound).
- Racemic mixture (rac), indicating a 1:1 ratio of enantiomers.
Key Properties :
- Molecular Formula: C₅H₁₀NO₂·HCl
- Molecular Weight : 153.6 g/mol ()
- Applications : Less common in enantioselective synthesis due to racemic nature but serves as a precursor for chiral resolution studies .
Racemic mixtures complicate pharmacological applications due to unpredictable enantiomer activity .
(1R,2S,4R)-4-Aminocyclopentane-1,2-diol (Free Base)
Structural Differences :
- Stereochemistry at position 4: R (vs. S in the target compound).
Key Properties :
- Molecular Formula: C₅H₁₁NO₂
- Molecular Weight : 117.15 g/mol
- CAS: Not provided ().
Comparison :
The absence of hydrochloride reduces aqueous solubility, limiting its utility in biological assays. The 4R configuration may lead to divergent interactions in chiral environments, such as enzyme active sites .
(1R,2S,4S)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid Hydrochloride
Structural Differences :
- Bicyclo[2.2.1]heptane core introduces rigidity.
- Carboxylic acid replaces one hydroxyl group.
Key Properties :
- Molecular Formula: C₈H₁₄ClNO₂ (inferred from name)
- Molecular Weight : ~195.6 g/mol
- Applications : Used in peptide mimetics and conformationally restricted drug design .
Comparison :
The bicyclic structure enhances metabolic stability and binding affinity to rigid targets (e.g., proteases) but may reduce solubility due to increased hydrophobicity .
(1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride
Structural Differences :
- Cyclopentene ring (double bond at C2-C3).
- Carboxylic acid at position 1.
Key Properties :
- Molecular Formula: C₆H₁₀ClNO₂
- Molecular Weight : 163.6 g/mol
- CAS : 61865-62-1
- Applications : Explored in kinase inhibition studies due to planar geometry and electronic effects of the double bond .
Comparison :
The unsaturated ring increases electron density, altering interactions with aromatic residues in enzymes. The carboxylic acid group enables salt bridge formation, unlike diol-containing analogs .
Research Implications and Trends
- Stereochemical Sensitivity: Minor changes in stereochemistry (e.g., 4R vs. 4S) drastically alter biological activity. For example, the 4S configuration in the target compound may optimize interactions with chiral enzyme pockets compared to 4R analogs .
- Functional Group Engineering : Hydroxymethyl or carboxylic acid groups enhance solubility or target binding but require trade-offs in permeability or metabolic stability .
- Structural Rigidity : Bicyclic derivatives (e.g., ) show promise in improving drug stability but face formulation challenges due to hydrophobicity .
Biological Activity
(1R,2S,4S)-4-aminocyclopentane-1,2-diol hydrochloride is a chiral organic compound characterized by its unique cyclopentane structure, which incorporates amino and hydroxyl functional groups. This compound has garnered attention in the pharmaceutical field due to its potential therapeutic applications and distinct stereochemistry that influences its biological interactions.
- Molecular Formula : CHClNO
- Molecular Weight : 153.61 g/mol
- CAS Number : 167298-49-9
Biological Activity
The biological activity of this compound is influenced by its structural characteristics. Research indicates a variety of potential biological effects:
- Neurotransmitter Modulation : Compounds with similar structures have been shown to exhibit neurotransmitter-like effects, suggesting potential roles in neurological applications.
- Anti-inflammatory Properties : Analogous compounds have demonstrated anti-inflammatory effects, indicating that this compound may also possess similar properties.
- Antidepressant Activity : The presence of an amino group in the structure is reminiscent of known antidepressants, suggesting that this compound could have mood-regulating effects.
Synthesis Methods
Several synthetic routes can be employed to produce this compound. Common methods include:
- Dihydroxylation of Cyclopentene : Utilizing syn-dihydroxylation techniques to introduce hydroxyl groups at specific positions on the cyclopentane ring.
- Nucleophilic Substitution Reactions : Employing primary and secondary amines in nucleophilic aromatic substitution reactions to yield the desired compound .
Case Studies and Research Findings
Research has explored various aspects of this compound's biological activity:
Table 1: Similar Compounds and Their Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Aminocyclopentanol | Similar cyclopentane structure | Neurotransmitter-like effects |
| (R)-Phenylalanine | Contains an amino group | Antidepressant properties |
| 2-Aminobutanediol | Aliphatic amine structure | Potential anti-inflammatory effects |
A study highlighted the significance of stereochemistry in influencing the pharmacodynamics of compounds similar to this compound. The unique arrangement of functional groups plays a critical role in binding affinity and efficacy against specific biological targets .
Safety and Toxicity
According to safety data sheets:
Q & A
Q. What are the recommended stereoselective synthesis routes for (1R,2S,4S)-4-aminocyclopentane-1,2-diol hydrochloride?
The synthesis of this chiral cyclopentane derivative typically employs stereoselective methods such as asymmetric catalysis or enzymatic resolution. For example, trans-2-aminocyclopentanol hydrochloride (a structurally related compound) is synthesized via stereospecific ring-opening of epoxides or enantioselective hydrogenation of ketones using chiral catalysts . Key steps include protecting group strategies for hydroxyl and amine functionalities to prevent undesired side reactions. Purification often involves recrystallization or chromatography to achieve >95% enantiomeric excess (ee), as seen in similar cyclopentane-based amino alcohols .
Q. How is the structural integrity of this compound validated?
Structural confirmation relies on a combination of NMR (¹H, ¹³C, 2D-COSY) and chiral HPLC. For instance, 1,2-diphenyletane-1,2-diol derivatives were analyzed using a Chiralpak AD-H column with n-hexane/2-propanol (90:10) mobile phase, achieving baseline separation of enantiomers (Rt = 21.2 and 22.1 min) . Mass spectrometry (HRMS or ESI-MS) and optical rotation measurements further validate molecular weight and stereochemical configuration .
Q. What stability considerations are critical for handling this compound?
Hydrochloride salts of aminocyclopentane diols are hygroscopic and sensitive to light/heat. Storage at -20°C under nitrogen or argon is recommended, as indicated for analogous compounds like cispentacin hydrochloride . Stability under aqueous conditions should be tested via pH-dependent degradation studies (e.g., HPLC monitoring over 24–72 hours) to identify optimal storage buffers .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during large-scale synthesis?
Advanced chiral resolution techniques include:
- Biocatalytic methods : Enzymes like menth-8-ene-1,2-diol oxidoreductase (EC 1.1.1.330) from Rhodococcus erythropolis DCL14 exhibit stereoselectivity for (1S,2S,4R)- over (1R,2R,4S)-isomers, enabling kinetic resolution .
- Dynamic kinetic resolution (DKR) : Combines enzymatic resolution with racemization catalysts to achieve near-quantitative yields of a single enantiomer .
- Chiral SFC : Supercritical fluid chromatography with cellulose-based columns (e.g., Chiralcel OD-H) provides faster separations than HPLC for quality control .
Q. What role does this compound play in enzyme inhibition studies?
Cyclopentane-derived amino diols are explored as transition-state analogs in glycosidase or protease inhibition. For example, cispentacin hydrochloride (a related cyclopentane amino acid) inhibits fungal isoleucyl-tRNA synthetase by mimicking the substrate’s stereoelectronic profile . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to target enzymes like β-glucosidases or oxidoreductases .
Q. How can computational modeling optimize the compound’s pharmacological profile?
- Conformational analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) assess low-energy conformers and hydrogen-bonding networks .
- ADMET prediction : Tools like ACD/Labs Percepta estimate logP, solubility, and cytochrome P450 interactions using fragment-based descriptors .
- QSAR modeling : Correlates structural features (e.g., dihedral angles, Hammett constants) with biological activity using datasets from PubChem or ChEMBL .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported enantioselectivity for biocatalytic reactions?
Conflicting enzyme activities (e.g., higher activity for (1S,2S,4R)- vs. (1R,2R,4S)-isomers ) may arise from substrate flexibility or assay conditions. Resolution strategies include:
- Substrate engineering : Modifying protecting groups (e.g., acetyl vs. benzyl) to enhance enzyme-substrate compatibility.
- Directed evolution : Optimizing enzyme variants via iterative mutagenesis (e.g., error-prone PCR) to improve selectivity .
Q. Why do NMR spectra vary between synthetic batches?
Batch-to-batch variations in diastereomer ratios or solvent residues (e.g., DMSO-d₆ vs. CDCl₃) can alter peak splitting. Standardize protocols by:
- Deuterated solvent consistency : Use a single solvent system for all batches.
- Paramagnetic relaxation agents : Add Cr(acac)₃ to suppress residual proton signals in ¹H NMR .
Methodological Best Practices
Q. What analytical workflows ensure reproducibility in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
